2-(5-Chloropyrazin-2-yl)acetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4ClN3 |
|---|---|
Molecular Weight |
153.57 g/mol |
IUPAC Name |
2-(5-chloropyrazin-2-yl)acetonitrile |
InChI |
InChI=1S/C6H4ClN3/c7-6-4-9-5(1-2-8)3-10-6/h3-4H,1H2 |
InChI Key |
XXAKNGKXNDNMNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)CC#N |
Origin of Product |
United States |
Synthetic Methodologies and Routes to 2 5 Chloropyrazin 2 Yl Acetonitrile
Established Synthetic Strategies for Chloropyrazine-Substituted Acetonitriles
Traditional methods for synthesizing chloropyrazine-substituted acetonitriles often rely on the functionalization of pre-existing pyrazine (B50134) rings or the condensation of acyclic precursors.
A common and effective strategy involves the modification of readily available pyrazine precursors. Starting materials like 5-chloropyrazine-2-amine or various dichloropyrazines are frequently employed.
One prominent pathway begins with the regioselective chlorination of 2-aminopyrazine (B29847). This intermediate can then undergo a Sandmeyer-type reaction, where the amino group is converted into a diazonium salt and subsequently displaced by a cyano group to introduce the acetonitrile (B52724) moiety. A synthetic route reported for a similar structure involved a palladium-catalyzed cyanation of a brominated pyrazine intermediate, which was itself formed from 2-aminopyrazine via diazotization and bromination. nih.gov This highlights the versatility of using aminopyrazines as a foundational precursor. For instance, a key intermediate for a complex pyrazine alkaloid was synthesized in four steps from 2-aminopyrazine, which included regioselective chlorination, bromination, palladium-catalyzed cyanation, and a final Sandmeyer diazotization/chlorination sequence. nih.gov
Alternatively, dichloropyrazines serve as versatile starting points. The differential reactivity of the chlorine atoms allows for selective substitution. A nucleophilic substitution reaction with a cyanide source, such as sodium or potassium cyanide, can displace one of the chloro groups to install the cyanomethyl group. The reaction conditions, including solvent and temperature, are critical to control the selectivity and prevent disubstitution. A patent for the synthesis of 3,6-dichloropyrazine-2-carbonitrile (B1371311) describes reacting 3-hydroxyl-6-bromopyrazine-2-amide with phosphorus oxychloride in the presence of an inorganic chloride like lithium chloride to improve purity. google.com This demonstrates the transformation of functionalized pyrazines into chlorinated carbonitrile derivatives.
The synthesis of related N-(5-chloropyridin-2-yl) amides has been achieved through the direct acylation of 5-chloro-2-aminopyridine, showcasing the utility of chloro-substituted amino-heterocycles as synthons. researchgate.net
| Precursor | Key Transformation | Reagents | Significance | Reference |
|---|---|---|---|---|
| 2-Aminopyrazine | Diazotization & Cyanation (Sandmeyer) | NaNO₂, HCl, CuCN | Direct conversion of amino group to nitrile. | nih.gov |
| Halogenated Pyrazine | Palladium-Catalyzed Cyanation | Pd Catalyst, Cyanide Source (e.g., Zn(CN)₂) | Versatile method for introducing the cyano group onto a pre-functionalized ring. | nih.gov |
| Dichloropyrazine | Nucleophilic Substitution | NaCN or KCN | Selective displacement of a chloro group. | - |
| 3-Hydroxyl-6-bromopyrazine-2-amide | Chlorination & Dehydration | POCl₃, LiCl | Conversion of amide/hydroxyl groups to the chlorocarbonitrile. | google.com |
Another established approach involves reactions where the acetonitrile unit itself acts as a key building block. These methods typically involve the deprotonation of acetonitrile to form a nucleophilic carbanion, which then reacts with an electrophilic pyrazine derivative.
The direct condensation of a carbonyl compound with acetonitrile, often facilitated by a base like potassium hydroxide, is a well-known method for creating α,β-unsaturated nitriles. orgsyn.org In the context of pyrazine synthesis, a pyrazine carboxaldehyde could be condensed with acetonitrile to yield the corresponding cinnamonitrile (B126248) derivative, which could then be subjected to further reactions.
More complex, multi-component reactions also utilize acetonitrile. A [3 + 2 + 1] methodology for synthesizing pyridine (B92270) skeletons, for example, uses acetonitrile as a C4N1 unit in a cascade reaction involving carbopalladation, condensation, and cyclization. acs.org While focused on pyridines, the principles of using acetonitrile as a versatile synthon are broadly applicable to other N-heterocycles. The synthesis of piperazine-containing acetonitriles has also been accomplished via a three-component reaction using trimethylsilyl (B98337) cyanide, demonstrating another route to incorporate the cyanomethyl group. mdpi.com
Advanced and Novel Approaches in Pyrazine-Acetonitrile Synthesis
Recent advancements in synthetic organic chemistry have introduced more efficient, selective, and environmentally friendly methods for constructing complex molecules like 2-(5-chloropyrazin-2-yl)acetonitrile.
Metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of N-heterocycles. researchgate.net Cross-coupling reactions provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyrazine ring.
Palladium-Catalyzed Reactions : Suzuki and Kumada-Corriu couplings are highly effective for functionalizing chloropyrazines. For example, a nickel-catalyzed Kumada–Corriu cross-coupling was successfully used to attach an alkyl group to a 2-chloropyrazine (B57796) intermediate with a 90% yield. nih.gov Similarly, Suzuki coupling reactions have been employed to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides from a brominated pyrazine precursor and various arylboronic acids, demonstrating the power of Pd-catalysis in creating C-C bonds at specific positions on the pyrazine ring. mdpi.comresearchgate.net
Copper-Catalyzed Reactions : Copper catalysis is also prevalent in pyrazine synthesis. Copper-chromite catalysts have been used for the dehydrogenation of ethylenediamine (B42938) derivatives to form the pyrazine ring. researchgate.netyoutube.comunimas.my More recently, copper-catalyzed reactions are being explored for various cross-coupling transformations.
| Reaction Type | Catalyst Example | Substrates | Bond Formed | Reference |
|---|---|---|---|---|
| Kumada–Corriu Coupling | Nickel Catalyst | 2-Chloropyrazine, Grignard Reagent | C-C (Alkyl) | nih.gov |
| Suzuki Coupling | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Halogenated Pyrazine, Arylboronic Acid | C-C (Aryl) | mdpi.com |
| Dehydrogenative Coupling | Manganese Pincer Complex | 2-Aminoalcohols | Pyrazine Ring Formation | acs.orgnih.gov |
| Dehydrogenation | Copper Chromite | Piperazine (B1678402)/Ethylenediamine | Pyrazine Ring Formation | researchgate.netyoutube.com |
Radical chemistry offers an alternative and powerful disconnection approach for molecular synthesis. youtube.com Instead of traditional polar reactions, radical cross-coupling enables the combination of fragments that might be difficult to couple using conventional methods. This strategy is particularly useful for creating complex, three-dimensional structures. chemrxiv.org While specific examples for this compound are not prominent, the principles are highly relevant for novel synthetic design. For instance, radical precursors can be generated and coupled under mild conditions, often using photochemistry, electrochemistry, or redox-active catalysts, to form key C-C bonds. This approach could potentially simplify multi-step syntheses by allowing for more convergent and modular routes. youtube.comchemrxiv.org
In line with the principles of sustainable chemistry, green methodologies are increasingly being applied to the synthesis of heterocyclic compounds. rsc.org
Ultrasound-Assisted Synthesis : The use of ultrasonic irradiation has been shown to be an efficient technique in organic synthesis, often leading to significantly reduced reaction times, lower energy consumption, and improved yields. semanticscholar.orgnih.govresearchgate.net Ultrasound-assisted methods have been successfully applied to the synthesis of various pyrazine and pyrazoline derivatives. semanticscholar.orgnih.gov The technique promotes reactions through acoustic cavitation, which can enhance mass transfer and accelerate chemical transformations, making it an attractive alternative to conventional heating. rsc.orgresearchgate.net
Water-Assisted Synthesis : Replacing volatile organic solvents with water is a primary goal of green chemistry. researchgate.net Water has been used as a convenient and eco-friendly reaction medium for the synthesis of various heterocyclic compounds. researchgate.net A notable example is the development of a water-assisted, accelerated-aging synthesis of CuI-pyrazine hybrid materials, which explicitly sought to replace acetonitrile as the solvent. chemrxiv.org Such methods not only reduce environmental impact but can also sometimes offer unique reactivity and selectivity.
Stereoselective Synthesis of Chiral Derivatives
The introduction of a chiral center at the α-position of this compound would lead to valuable derivatives for various applications, including as potential building blocks in medicinal chemistry. However, a review of the current scientific literature indicates a notable absence of established methods specifically detailing the stereoselective synthesis of chiral derivatives of this compound.
While direct methods for the enantioselective synthesis of chiral derivatives of this compound have not been extensively reported, several modern synthetic strategies could theoretically be adapted to achieve this goal. These approaches generally fall into categories such as the enantioselective functionalization of the α-carbon, the use of chiral catalysts, or the employment of chiral auxiliaries.
One potential avenue is the application of copper-catalyzed radical relay mechanisms for the enantioselective cyanation of C(sp³)–H bonds. This method has been demonstrated for the stereoselective functionalization of benzylic C-H bonds, affording benzylic nitriles with high enantioselectivity. nih.gov In principle, a similar strategy could be envisioned for this compound, where a chiral copper catalyst could facilitate the asymmetric introduction of a cyano group or another functional group at the carbon adjacent to the pyrazine ring.
Another plausible approach involves the use of photoredox catalysis in combination with nickel catalysis for the asymmetric acylation of benzylic C-H bonds of alkylarenes. researchgate.net This method transforms simple alkyl benzenes into valuable α-aryl ketones with high enantioselectivities. researchgate.net The pyrazine ring in this compound could potentially direct such a reaction, enabling the synthesis of chiral ketones derived from the starting nitrile.
Furthermore, advancements in the direct α-arylation of nitriles using palladium-based catalysts offer a potential route to chiral derivatives. organic-chemistry.org While many of these methods are not inherently stereoselective, the development of chiral ligands for the palladium catalyst could induce enantioselectivity in the arylation process. organic-chemistry.org
The development of one-pot methodologies, such as a Knoevenagel reaction followed by an asymmetric epoxidation and a domino ring-opening cyclization, has been successful in creating chiral piperazin-2-ones and morpholin-2-ones. nih.gov While this specific sequence may not be directly applicable, the principle of a one-pot, multi-step reaction sequence involving an asymmetric step catalyzed by a chiral organocatalyst could be adapted for the synthesis of chiral derivatives of this compound.
It is important to underscore that these are hypothetical applications of existing stereoselective methods. The successful implementation of these strategies would require significant experimental investigation to optimize reaction conditions, catalyst systems, and to address the specific electronic and steric properties of the this compound substrate. The reactivity of the chloropyrazine ring itself, including its potential for regio- and chemoselective metalation, could also be leveraged in designing a stereoselective synthesis. nih.gov
Future research in this area will be crucial to unlock the full potential of chiral derivatives of this compound in various fields of chemical science.
Chemical Reactivity and Transformation Mechanisms of 2 5 Chloropyrazin 2 Yl Acetonitrile
Reactivity Profiles of the Nitrile Functional Group within the Pyrazine (B50134) System
The nitrile (cyano) group is a versatile functional group in organic synthesis, capable of undergoing a variety of transformations. researchgate.net Its reactivity is dictated by the polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. openstax.org The presence of the electron-withdrawing pyrazine ring further enhances the electrophilicity of the nitrile carbon in 2-(5-Chloropyrazin-2-yl)acetonitrile, making it more susceptible to nucleophilic attack compared to nitriles attached to electron-rich aromatic systems. nih.govresearchgate.net
The electrophilic carbon atom of the nitrile group is a prime target for nucleophiles. The addition of a nucleophile to the C≡N triple bond results in the formation of an sp²-hybridized imine anion intermediate. openstax.orglibretexts.org This intermediate can then be protonated or undergo further reactions. A variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents), hydrides, amines, and alkoxides, can participate in these additions. libretexts.orgyoutube.com For instance, the reaction with a Grignard reagent, followed by hydrolysis, would yield a ketone.
The general mechanism involves the attack of the nucleophile on the nitrile carbon, breaking the pi bond and forming a tetrahedral intermediate. youtube.com In the context of the pyrazine system, the electron-deficient ring helps to stabilize the negative charge that develops on the nitrogen atom in the imine anion intermediate. One-pot reactions can be designed where a silyl ketene imine is generated in situ from acetonitrile (B52724) using trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) and a trialkylamine base, which then acts as the nucleophile. richmond.edu
Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids or, as an intermediate, amides. openstax.orglibretexts.org This transformation is a cornerstone of nitrile chemistry.
Base-catalyzed hydrolysis: Involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting imine anion is protonated by water to form a hydroxy imine, which then tautomerizes to an amide. Further hydrolysis of the amide leads to the carboxylic acid. openstax.org
Acid-catalyzed hydrolysis: The nitrile is first protonated, which increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water. libretexts.org
A related transformation has been demonstrated for a similar pyrazine derivative, methyl 5-chloropyrazine-2-carboxylate, which was efficiently hydrolyzed to 5-chloropyrazine-2-carboxylic acid using lithium hydroxide in water. researchgate.net This suggests that the nitrile group of this compound can be selectively hydrolyzed to the corresponding carboxylic acid, (5-chloropyrazin-2-yl)acetic acid, or the intermediate amide, 2-(5-chloropyrazin-2-yl)acetamide, under appropriate conditions.
| Transformation | Reagents and Conditions | Product |
| Full Hydrolysis | H₃O⁺ or OH⁻, heat | (5-Chloropyrazin-2-yl)acetic acid |
| Partial Hydrolysis | Controlled conditions (e.g., H₂O₂, base) | 2-(5-Chloropyrazin-2-yl)acetamide |
The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using various reducing agents. This is a valuable synthetic transformation for introducing an aminoethyl group.
Common methods for nitrile reduction include:
Catalytic Hydrogenation: This method involves hydrogen gas and a metal catalyst, such as Raney nickel, palladium, or platinum. It is a widely used industrial process.
Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. openstax.org The reaction proceeds through the nucleophilic addition of hydride ions. openstax.org Safer and more economical alternatives, such as using borohydrides with a Raney nickel catalyst, have also been developed. google.com
Electrochemical Reduction: A modern and environmentally friendly approach involves the electrocatalytic reduction of nitriles. For example, acetonitrile has been selectively reduced to ethylamine with high Faradaic efficiency using copper nanoparticle electrocatalysts. nih.gov This method avoids the formation of secondary and tertiary amine byproducts often seen in thermal hydrogenation. nih.gov
Applying these methods to this compound would yield 2-(5-chloropyrazin-2-yl)ethanamine, a valuable building block for further derivatization.
| Reducing Agent/Method | Product | Key Features |
| LiAlH₄ followed by H₂O workup | 2-(5-Chloropyrazin-2-yl)ethanamine | High yield, versatile lab-scale method. openstax.org |
| H₂ / Raney Ni | 2-(5-Chloropyrazin-2-yl)ethanamine | Common industrial method. |
| KBH₄ / Raney Ni | 2-(5-Chloropyrazin-2-yl)ethanamine | Milder conditions, economical, and safe. google.com |
| Electrocatalysis (e.g., Cu nanoparticles) | 2-(5-Chloropyrazin-2-yl)ethanamine | High selectivity, ambient temperature/pressure. nih.gov |
The nitrile group can participate as a dipolarophile in cycloaddition reactions, particularly [3+2] cycloadditions, to form five-membered heterocyclic rings. researchgate.net This reactivity allows for the construction of complex nitrogen-containing molecules. For example, nitriles can react with azides to form tetrazoles or with nitrile oxides to form oxadiazoles. Transition-metal-catalyzed [2+2+2] cycloadditions involving nitriles and alkynes are also a powerful method for synthesizing substituted pyridines. researchgate.net While specific examples involving this compound are not prevalent in the literature, its nitrile group is expected to undergo such reactions, providing a pathway to novel heterocyclic systems fused or linked to the chloropyrazine core.
Reactivity of the Chloropyrazine Moiety
The chloropyrazine ring is an electron-deficient heteroaromatic system, making it highly susceptible to nucleophilic attack. The chlorine atom acts as a leaving group in these reactions.
The most significant reaction of the chloropyrazine moiety is nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov Aromatic rings are typically nucleophilic, but the presence of the two electron-withdrawing nitrogen atoms in the pyrazine ring activates it towards nucleophilic attack. nih.gov Furthermore, the acetonitrile group at the 2-position, being an electron-withdrawing group, further stabilizes the intermediate formed during the SNAr reaction, making the substitution of the chlorine atom at the 5-position more facile. pressbooks.pub
The SNAr mechanism is a two-step process:
Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. pressbooks.pub
A wide range of nucleophiles can displace the chlorine atom on the pyrazine ring, including amines, alkoxides, and thiols. This reaction is a powerful tool for functionalizing the pyrazine core. For example, the reaction of chloropyrazines with amines is a common method for synthesizing aminopyrazines. rsc.org
| Nucleophile | Reagent Example | Product Type |
| Amine | Morpholine, n-Octylamine rsc.org | 5-Aminopyrazine derivative |
| Thiol | Sodium thiophenoxide | 5-Thioetherpyrazine derivative |
| Alkoxide | Sodium methoxide | 5-Methoxypyrazine derivative |
| Bisulfide/Polysulfide | HS⁻, Sₙ²⁻ nih.gov | 5-Thiol/Polysulfidopyrazine derivative |
Synthesis of this compound - ECHEMI Synthesis of this compound. You are here: Home > Guide > Synthesis > 135133-14-3. Synthesis of 135133-14-3. This compound. CAS:135133-14-3. Molecular Formula: C6H4ClN3. Molecular Weight: 153.57. To a solution of 2-chloro-5-(chloromethyl)pyrazine (1.0 g, 5.65 mmol) in ethanol (10 mL) was added a solution of sodium cyanide (0.3 g, 6.12 mmol) in water (2 mL). The reaction mixture was stirred at room temperature for 1 h. The solvent was removed under reduced pressure. The residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product, which was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 5/1) to give this compound (0.7 g, 81% yield) as a white solid. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7v_eXz81f8R0Fh_U40n0h0t3v-d1pY3YqFzO67_31-fL8d01V_j2xV_x7d7s4Q8i9Y-oV7x4p3uIq_9371Q-q81L85vV3_d8hU2G3p5k_d53_kE-4-972uX-d8-D A novel and efficient one-pot synthesis of 2-cyanomethyl-pyrazine derivatives - ScienceDirect (2025-08-06) Abstract. A novel and efficient one-pot synthesis of 2-cyanomethyl-pyrazine derivatives from the reaction of α-azido ketones and 2,3-diaminomaleonitrile has been described. This method provides a good way for the synthesis of 2,3-disubstituted pyrazine derivatives. Graphical abstract. A novel and efficient one-pot synthesis of 2-cyanomethyl-pyrazine derivatives has been described. Download : Download high-res image (32KB) Download : Download full-size image. ... (2025-08-06) A novel and efficient one-pot synthesis of 2-cyanomethyl-pyrazine derivatives from the reaction of α-azido ketones and 2,3-diaminomaleonitrile has been described. This method provides a good way for the synthesis of 2,3-disubstituted pyrazine derivatives. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9c-27Qe2qR84q_V4N8XQ5eJzN60Gz-gM1T943h8R2y7KqD58u0QWz78v5X7UfK0Q03w-L56Qk59qEaQJq1-0268T9V97r5N06nO8b6u2G4P3_71l05-972uX-d8-D Synthesis of pyrazines by self-condensation of α-amino ketones - Organic Chemistry Portal The condensation of α-amino ketones to dihydropyrazines and their subsequent oxidation to pyrazines is a well-established method for the synthesis of pyrazines. A side reaction is the formation of piperazine-2,5-diones. The oxidation of dihydropyrazines can be accomplished by a variety of oxidants, such as copper(II) sulfate or manganese dioxide. The reaction is often carried out in the presence of a base, such as ammonia (B1221849) or sodium hydroxide. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4l4g1Y5_i6M12239W-426Y-u-5-972uX-d8-D Synthesis and Antimicrobial Evaluation of Some Novel Pyrazine Derivatives The chemical transformations are outlined in Schemes 1-3. The key intermediate, 2-(5-chloropyrazin-2-yl) acetonitrile (3), was prepared from commercially available 2-chloro-5-(chloromethyl) pyrazine (1) and sodium cyanide in ethanol. The reaction of 3 with hydroxylamine hydrochloride in the presence of sodium bicarbonate afforded the corresponding N'-hydroxy-2-(5-chloropyrazin-2-yl)acetimidamide (4). Treatment of 4 with various substituted aromatic aldehydes in ethanol yielded the corresponding Schiff bases (5a-j). The structures of all the newly synthesized compounds were confirmed by IR, 1H NMR, 13C NMR, and mass spectral data. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-53d71l05-972uX-d8-D A practical synthesis of 2-amino-5-chloropyrazine and 2-amino-6-chloropyrazine - ScienceDirect (2025-08-06) Abstract. A practical synthesis of 2-amino-5-chloropyrazine and 2-amino-6-chloropyrazine has been developed. The key steps are the chlorination of 2-aminopyrazine (B29847) 1-oxide with phosphoryl chloride and the separation of the resulting mixture of chloropyrazines by fractional crystallization of their hydrochlorides. Graphical abstract. A practical synthesis of 2-amino-5-chloropyrazine and 2-amino-6-chloropyrazine has been developed. The key steps are the chlorination of 2-aminopyrazine 1-oxide with phosphoryl chloride and the separation of the resulting mixture of chloropyrazines by fractional crystallization of their hydrochlorides. Download : Download high-res image (14KB) Download : Download full-size image. ... (2025-08-06) 2-Amino-5-chloropyrazine (2) and 2-amino-6-chloropyrazine (3) are useful intermediates for the synthesis of pteridines, purine, and pyrazine containing compounds of biological interest. 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16, 17, 18, 19, 20, 21, 22, 23, 24, 25, 26, 27, 28, 29, 30, 31, 32, 33, 34, 35, 36, 37, 38, 39, 40, 41, 42, 43, 44, 45, 46, 47, 48, 49, 50, 51, 52, 53, 54, 55, 56, 57, 58, 59, 60, 61, 62, 63, 64, 65, 66, 67, 68, 69, 70, 71, 72, 73, 74, 75, 76, 77, 78, 79, 80, 81, 82, 83, 84, 85, 86, 87, 88, 89, 90, 91, 92, 93, 94, 95, 96, 97, 98, 99, 100, 101, 102, 103, 104, 105, 106, 107, 108, 109, 110, 111, 112, 113, 114, 115, 116, 117, 118, 119, 120, 121, 122, 123, 124, 125, 126, 127, 128, 129, 130, 131, 132, 133, 134, 135, 136, 137, 138, 139, 140, 141, 142, 143, 144, 145, 146, 147, 148, 149, 150, 151, 152, 153, 154, 155, 156, 157, 158, 159, 160, 161, 162, 163, 164, 165, 166, 167, 168, 169, 170, 171, 172, 173, 174, 175, 176, 177, 178, 179, 180, 181, 182, 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53, 54, 55, 56, 57, 58, 59, 60, 61, 62, 63, 64, 65, 66, 67, 68, 69, 70, 71, 72, 73, 74, 75, 76, 77, 78, 79, 80, 81, 82, 83, 84, 85, 86, 87, 88, 89, 90, 91, 92, 93, 94, 95, 96, 97, 98, 99, 100, 101, 102, 103, 104, 105, 106, 107, 108, 109, 110, 111, 112, 113, 114, 115, 116, 117, 118, 119, 120, 121, 122, 123, 124, 125, 126, 127, 128, 129, 130, 131, 132, 133, 134, 135, 136, 137, 138, 139, 140, 141, 142, 143, 144, 145, 146, 147, 148, 149, 150, 151, 152, 153, 154, 155, 156, 157, 158, 159, 160, 161, 162, 163, 164, 165, 166, 167, 168, 169, 170, 171, 172, 173, 174, 175, 176, 177, 178, 179, 180, 181, 182, 183, 184, 185, 186, 187, 188, 189, 190, 191, 192, 193, 194, 195, 196, 197, 198, 199, 200, 201, 202, 203, 204, 205, 206, 207, 208, 209, 210, 211, 212, 213, 214, 215, 216, 217, 218, 219, 220, 221, 222, 223, 224, 225, 226, 227, 228, 229, 230, 231, 232, 233, 234, 235, 236, 237, 238, 239, 240, 241, 242, 243, 244, 245, 246, 247, 248, 249, 250, 251, 252, 253, 254, 255, 256, 257, 258, 259, 260, 261, 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Derivative Synthesis and Functionalization Strategies Based on 2 5 Chloropyrazin 2 Yl Acetonitrile
Accessing Pyrazine-Containing Amino Acid Derivatives
The synthesis of unnatural α-amino acids is a focal point of medicinal chemistry due to their role in creating novel peptides and therapeutic agents. nih.gov 2-(5-Chloropyrazin-2-yl)acetonitrile serves as a viable starting point for the creation of pyrazine-containing amino acids through well-established synthetic routes, most notably the Strecker synthesis. wikipedia.orgmasterorganicchemistry.com
The classical Strecker synthesis is a two-stage process that converts an aldehyde into an α-amino acid. wikipedia.orgmasterorganicchemistry.comnews-medical.net This process can be adapted for the synthesis of pyrazinyl amino acids. The first stage involves the reaction of an aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile. masterorganicchemistry.comorganic-chemistry.org The subsequent hydrolysis of the nitrile group yields the final α-amino acid. masterorganicchemistry.com
A plausible pathway to a pyrazine-containing amino acid from this compound would first involve the conversion of its acetonitrile (B52724) side chain into an aldehyde. This can be achieved through reduction of the nitrile to an amine, followed by diazotization and hydrolysis, or via controlled oxidation of the methylene (B1212753) group under specific conditions. The resulting 5-chloropyrazin-2-carbaldehyde can then be subjected to the Strecker conditions, as detailed in the table below, to yield the desired pyrazinyl amino acid.
Table 1: Proposed Strecker Synthesis for a Pyrazine-Containing Amino Acid
| Step | Reagents & Conditions | Intermediate/Product | Mechanism |
| 1 | 1. NH₄Cl, KCN2. H₂O | α-amino nitrile | Formation of an iminium ion from the pyrazine (B50134) aldehyde and ammonia, followed by nucleophilic attack of the cyanide ion. wikipedia.orgmasterorganicchemistry.com |
| 2 | H₃O⁺, heat | α-amino acid | Acid-catalyzed hydrolysis of the nitrile functional group to a carboxylic acid. masterorganicchemistry.com |
This methodology provides a direct route to novel amino acids bearing the pyrazine heterocycle, which are valuable components for incorporation into peptidomimetics and other biologically active molecules.
Synthesis of Fused Heterocyclic Systems (e.g., Pyrazoles, Oxazoles, Pyrimidines)
The reactive sites within this compound facilitate its use in cyclocondensation reactions to form a variety of fused heterocyclic systems. The active methylene group and the nitrile are key functionalities for building new rings onto the pyrazine core.
Pyrazoles: The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound, or its synthetic equivalent, with hydrazine (B178648). researchgate.netbeilstein-journals.org The active methylene group in this compound can be readily acylated to produce a β-ketonitrile. This intermediate is a perfect precursor for pyrazole (B372694) synthesis. Reaction of the pyrazinyl-β-ketonitrile with hydrazine hydrate (B1144303) leads to a cyclocondensation reaction, yielding a 5-amino-4-pyrazinyl-pyrazole derivative. beilstein-journals.org The reaction proceeds via initial attack of the hydrazine on one of the carbonyl carbons, followed by intramolecular cyclization and dehydration.
Oxazoles: The construction of an oxazole (B20620) ring can be achieved through several classical methods. A potential route starting from this compound involves the transformation of the acetonitrile group. For instance, hydrolysis of the nitrile to a carboxamide, followed by conversion to an α-haloketone, sets the stage for a Robinson-Gabriel type synthesis. Condensation of the resulting α-haloketone with an amide under dehydrating conditions would yield the fused oxazole system.
Pyrimidines: The pyrimidine (B1678525) ring is a common feature in biologically active molecules and can be synthesized from this compound. derpharmachemica.comderpharmachemica.comjchr.orgresearchgate.net A general strategy involves the reaction of a β-dicarbonyl compound or its equivalent with a guanidine (B92328) or urea (B33335) derivative. The active methylene group in the starting compound can be reacted with an orthoformate ester to generate an enol ether intermediate. This intermediate, possessing the required 1,3-dielectrophilic character, can then be cyclized with guanidine or thiourea (B124793) to construct the pyrimidine ring, resulting in a fused pyrazino[2,3-d]pyrimidine system. derpharmachemica.comjchr.org
Table 2: Strategies for Fused Heterocycle Synthesis
| Target Heterocycle | Key Intermediate from Starting Compound | Key Reagent | General Reaction Type |
| Pyrazole | Pyrazinyl-β-ketonitrile | Hydrazine (N₂H₄) | Cyclocondensation researchgate.netbeilstein-journals.org |
| Oxazole | Pyrazinyl-α-haloketone | Amide (R-CONH₂) | Cyclization/Dehydration |
| Pyrimidine | Pyrazinyl-enol ether | Guanidine | Cyclocondensation derpharmachemica.comjchr.org |
These strategies highlight the utility of this compound as a scaffold for generating a diverse library of fused heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Conjugation Strategies for Molecular Probes and Advanced Constructs
The electron-deficient nature of the pyrazine ring enhances the electrophilicity of the nitrile group, making it an excellent candidate for specific bioconjugation reactions. This reactivity is harnessed to create molecular probes and other advanced chemical constructs for biological applications.
A notable conjugation strategy involving electron-poor heteroaryl nitriles is the Nitrile Bis-Thiol (NBT) reaction. nih.gov This reaction involves the addition of two thiol groups across the nitrile's carbon-nitrogen triple bond to form a tetrahedral amino dithioacetal (ADTA). nih.gov While this intermediate can be transient with monothiols, the use of 1,2- or 1,3-dithiols leads to the formation of stable cyclic ADTAs. nih.gov
The pyrazine nitrile moiety in this compound is an ideal substrate for this reaction. This transformation is highly efficient and can proceed under physiological conditions, making it a type of "click" reaction. It has been successfully employed in protein modification and antibody conjugation. nih.gov For instance, pyrazine bis-nitrile has been used for the one-carbon disulfide re-bridging of antibody fragments. nih.gov This approach allows for site-selective modification of proteins, which is crucial for developing antibody-drug conjugates and other targeted therapeutics.
A related and widely used reaction is the condensation of 2-cyanobenzothiazole (CBT) with a terminal cysteine residue, which contains a 1,2-aminothiol motif. nih.goviris-biotech.despringernature.comnih.gov This reaction, which also relies on the high electrophilicity of the nitrile, is used for site-specific protein labeling and for developing probes for in vivo imaging. nih.govresearchgate.net The reactivity of the pyrazine nitrile is analogous, positioning it as a valuable tool for similar applications in chemical biology.
Development of Advanced Synthetic Intermediates from the Compound
Beyond its direct use in forming fused rings, this compound is a valuable starting material for the synthesis of more complex and highly functionalized pyrazine derivatives that serve as advanced synthetic intermediates. The chlorine atom on the pyrazine ring is susceptible to nucleophilic substitution and can be replaced by various functional groups, while the acetonitrile side chain can be chemically manipulated.
For example, this scaffold is related to key intermediates used in the synthesis of important pharmaceutical agents. The antiviral drug favipiravir, a substituted pyrazine carboxamide, is synthesized from precursors such as 3,6-dichloropyrazine-2-carbonitrile (B1371311). sciencemadness.orgnih.gov This highlights the industrial relevance of chloropyrazine carbonitrile structures as advanced intermediates. This compound provides a foundational structure from which such complex targets can be approached through sequential functionalization, including halogenation, nucleophilic substitution, and side-chain modification.
Furthermore, compounds like 5-(pyridyl-amino)-pyrazine-carbonitriles have been developed as kinase inhibitors, demonstrating the value of the pyrazine carbonitrile core in drug discovery. google.com The chlorine atom in this compound can be readily displaced by amines, thiols, or alcohols, and the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide array of polysubstituted pyrazines for further synthetic exploration.
Spectroscopic and Structural Characterization Techniques for 2 5 Chloropyrazin 2 Yl Acetonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
In the ¹H NMR spectrum of 2-(5-Chloropyrazin-2-yl)acetonitrile, specific chemical shifts (δ) are expected for the protons of the pyrazine (B50134) ring and the methylene (B1212753) group. The pyrazine ring protons, being in an electron-deficient aromatic system, are anticipated to appear in the downfield region, typically between 8.0 and 9.0 ppm. The exact positions will be influenced by the presence of the chloro and cyanomethyl substituents. The two protons on the pyrazine ring are in different chemical environments and are expected to appear as distinct singlets or as an AX spin system depending on their coupling. The methylene (-CH₂-) protons of the acetonitrile (B52724) group are expected to resonate further upfield, likely in the range of 3.5 to 4.5 ppm, appearing as a singlet.
For comparison, the ¹H NMR data for the related compound 2-(2-Chlorophenyl)acetonitrile shows aromatic protons in the range of 7.2-7.5 ppm and a methylene singlet at approximately 3.8 ppm. chemicalbook.com Another analogue, 2-amino-5-chloropyridine, displays aromatic protons between 6.8 and 8.0 ppm. google.com
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazine-H | 8.5 - 8.8 | Singlet |
| Pyrazine-H | 8.6 - 8.9 | Singlet |
| -CH₂- | 3.9 - 4.2 | Singlet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the four carbon atoms of the pyrazine ring, the methylene carbon, and the nitrile carbon. The carbon atoms of the pyrazine ring are expected to resonate in the aromatic region, typically between 130 and 160 ppm. The carbon atom bonded to the chlorine atom will have its chemical shift influenced by the halogen's electronegativity. The nitrile carbon (-C≡N) typically appears in the range of 115-125 ppm, while the methylene carbon (-CH₂-) is expected at a more upfield position, generally between 20 and 30 ppm.
For instance, in acetonitrile, the nitrile carbon appears at approximately 118 ppm and the methyl carbon at around 1.3 ppm. nmrs.io In the derivative 2-(2-Chlorophenyl)acetonitrile, the nitrile carbon is observed at around 117 ppm, and the methylene carbon at approximately 22 ppm. chemicalbook.com
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrazine-C (C-Cl) | 148 - 152 |
| Pyrazine-C (C-CH₂CN) | 150 - 155 |
| Pyrazine-C | 142 - 146 |
| Pyrazine-C | 143 - 147 |
| -CH₂- | 23 - 28 |
| -C≡N | 116 - 120 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
In the IR spectrum of this compound, a sharp and intense absorption band corresponding to the C≡N stretching vibration is expected in the range of 2240-2260 cm⁻¹. The C-H stretching vibrations of the pyrazine ring are typically observed around 3000-3100 cm⁻¹, while the C-H stretching of the methylene group appears in the 2850-2960 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrazine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration usually appears in the fingerprint region, below 800 cm⁻¹.
The IR spectrum of acetonitrile shows a prominent C≡N stretch at approximately 2254 cm⁻¹. chemicalbook.comnist.gov For 2-(2-Chlorophenyl)acetonitrile, the nitrile stretch is observed around 2250 cm⁻¹. chemicalbook.com
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C-H (Pyrazine) | Stretching | 3000 - 3100 | Medium-Weak |
| C-H (Methylene) | Stretching | 2850 - 2960 | Medium |
| C≡N (Nitrile) | Stretching | 2240 - 2260 | Strong, Sharp |
| C=N, C=C (Pyrazine Ring) | Stretching | 1400 - 1600 | Medium-Strong |
| C-Cl | Stretching | < 800 | Medium-Strong |
Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is also a strong and characteristic band in the Raman spectrum. The symmetric vibrations of the pyrazine ring are often more intense in the Raman spectrum compared to the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound (C₆H₄ClN₃), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (153.57 g/mol ). bldpharm.com Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with an [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak, corresponding to the ³⁷Cl isotope.
Common fragmentation patterns would involve the loss of the chlorine atom, the cyanide radical (·CN), or the entire cyanomethyl group. These fragmentation pathways help to confirm the structure of the molecule. For instance, a fragment corresponding to the chloropyrazinyl cation could be observed.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Pyrazine and its derivatives typically exhibit π → π* and n → π* transitions. For this compound, absorption bands are expected in the UV region. The π → π* transitions, which are generally more intense, are likely to appear at shorter wavelengths (around 250-300 nm), while the weaker n → π* transitions would be observed at longer wavelengths (around 300-350 nm). The solvent used can influence the position and intensity of these bands. In acetonitrile, for example, many organic compounds exhibit characteristic absorption spectra. researchgate.net
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all pyrazine derivatives are strongly fluorescent, some exhibit emission that can be used for characterization. The fluorescence spectrum, if observed, would typically be red-shifted compared to the absorption spectrum. The quantum yield and lifetime of the fluorescence can provide further insights into the excited state properties of the molecule.
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. For this compound, CV can be used to determine its reduction and oxidation potentials. The electron-withdrawing nature of the pyrazine ring, the chloro group, and the nitrile group suggests that the compound will be more easily reduced than oxidized.
Studies on pyrazine and its derivatives have shown that they undergo reduction processes. researchgate.netdtu.dkresearchgate.netacs.org The reduction potential will be influenced by the substituents on the pyrazine ring. The presence of the electron-withdrawing chloro and cyanomethyl groups is expected to shift the reduction potential to more positive values compared to unsubstituted pyrazine, making the compound easier to reduce. The measurements are typically carried out in a non-aqueous solvent like acetonitrile with a supporting electrolyte. researchgate.netresearchgate.net The reversibility of the redox processes can also be assessed from the cyclic voltammogram, providing information about the stability of the resulting radical ions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an essential analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions that dictate the crystal packing. While specific crystallographic data for this compound is not publicly available in crystallographic databases, analysis of closely related pyrazine and nitrile-containing heterocyclic derivatives allows for a detailed understanding of the structural characteristics that can be anticipated for this compound.
The process of X-ray crystallography involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. This powerful technique is indispensable for confirming the stereochemistry and understanding the supramolecular assembly of novel compounds.
For derivatives of pyrazine, a common six-membered aromatic heterocycle, X-ray diffraction studies have revealed a variety of crystal packing motifs. The parent pyrazine molecule, for instance, has been studied extensively, with one of its polymorphs crystallizing in the orthorhombic space group Pmnn. nih.gov The solid-state structure of substituted pyrazines is significantly influenced by the nature and position of the substituents, which can engage in various non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking.
In the case of substituted chloropyrazine derivatives and other related heterocyclic nitriles, the crystal structures are often stabilized by a network of intermolecular interactions. For example, the crystal structure of 2,3,5,6-tetrakis(bromomethyl)pyrazine, a highly substituted pyrazine, was determined to crystallize in the chiral space group P4₁2₁2 with two unique molecules in the asymmetric unit. Its crystal packing is dominated by weak C—H···Br hydrogen bonds and Br···Br interactions, which create a complex three-dimensional framework. researchgate.net
Furthermore, studies on other heterocyclic compounds containing a cyano group, such as 2-cyanoguanidinophenytoin, have shown that these molecules often crystallize in common monoclinic space groups like P2₁/c. nih.gov The presence of the nitrogen atom in the nitrile group allows for it to act as a hydrogen bond acceptor, a feature that would likely play a significant role in the crystal packing of this compound. The chlorine atom on the pyrazine ring can also participate in halogen bonding, further influencing the solid-state architecture.
The analysis of these related structures suggests that this compound would likely exhibit a planar pyrazine ring, with the substituents lying in or close to the plane of the ring. The crystal packing would be expected to be influenced by a combination of C—H···N interactions, involving the pyrazine and nitrile nitrogen atoms, and potentially π-π stacking between the pyrazine rings of adjacent molecules.
Below is a table summarizing crystallographic data for some related pyrazine and heterocyclic derivatives, illustrating the type of information obtained from X-ray crystallography.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| Pyrazine | C₄H₄N₂ | Orthorhombic | Pmnn | 9.3330 | 5.8480 | 3.7735 | 90.00 | 90.00 | 90.00 | nih.gov |
| 2,3,5,6-tetrakis(bromomethyl)pyrazine | C₈H₈Br₄N₂ | Tetragonal | P4₁2₁2 | 7.9150 | 7.9150 | 22.086 | 90.00 | 90.00 | 90.00 | researchgate.net |
| 2-Amino-5-chloropyridine | C₅H₅ClN₂ | Monoclinic | P2₁/c | 12.083 | 3.861 | 12.355 | 90.00 | 100.86 | 90.00 | nih.gov |
| 2-Cyanoguanidinophenytoin | C₁₆H₁₁N₅O | Monoclinic | P2₁/c | - | - | - | - | - | - | nih.gov |
Computational Chemistry and Theoretical Studies of 2 5 Chloropyrazin 2 Yl Acetonitrile
Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (TFD), are fundamental tools for investigating the intrinsic properties of a molecule. DFT is a computational method used to understand the electronic structure of many-body systems by determining the electron density.
Molecular Geometry: The first step in a theoretical study is typically to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. Using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles corresponding to a minimum energy state are calculated. researchgate.net For 2-(5-Chloropyrazin-2-yl)acetonitrile, this would reveal the precise spatial arrangement of the chloropyrazine ring relative to the acetonitrile (B52724) group. While specific published data for this exact molecule is limited, studies on similar structures, such as 2-Amino-5-chloropyridine, provide a template for the expected parameters. researchgate.net The optimized geometry confirms that the molecule is not perfectly planar and belongs to the C₁ symmetry point group, meaning it has no elements of symmetry. researchgate.net
Illustrative Optimized Geometric Parameters (DFT/B3LYP) This table illustrates typical data obtained from DFT calculations for a related molecule, 2-Amino-5-chloropyridine, as a reference.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C1-N6 | 1.337 | C1-C2-C3 | 118.733 |
| C4-CL13 | 1.755 | C4-C5-N6 | 122.869 |
| C5-N6 | 1.332 | N6-C1-N10 | 116.400 |
| C1-N10 | 1.367 | C5-C4-Cl13 | 120.343 |
Data adapted from a study on 2-Amino-5-chloropyridine. researchgate.net
Electronic Structure: DFT calculations also map the electronic landscape of the molecule. The distribution of electron density is visualized through the Molecular Electrostatic Potential (MESP) surface, which identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atoms of the pyrazine (B50134) ring and the nitrile group are expected to be electronegative regions, while the hydrogen atoms are electropositive. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity and electronic transitions. The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of molecular stability and reactivity. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions with other molecules, such as solvents or biological macromolecules. researchgate.netwvu.edu
Conformational Analysis: For a flexible molecule like this compound, rotation around the single bond connecting the pyrazine ring and the acetonitrile group allows for multiple conformations. MD simulations can explore the potential energy surface to identify different stable and transient conformations. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to analyze the stability of the molecule's structure and the flexibility of specific atomic regions over the simulation time. dovepress.com
Intermolecular Interactions: MD simulations are particularly powerful for studying how a molecule interacts with its environment. dovepress.com For instance, simulating this compound in a solvent like water or acetonitrile can reveal how the solvent molecules arrange themselves around the solute and which parts of the molecule are involved in hydrogen bonding or other non-covalent interactions. researchgate.net The Radial Distribution Function (RDF) is a common tool used to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing a detailed picture of the solvation shell. dovepress.comus.es
Reaction Mechanism Modeling and Transition State Analysis
Theoretical chemistry can model the entire course of a chemical reaction, providing a level of detail that is often inaccessible through experiments alone. For reactions involving this compound, such as its synthesis or metabolic degradation, computational modeling can map the reaction pathway from reactants to products.
This involves identifying all intermediates and, crucially, the transition states—the highest energy points along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction, which in turn governs the reaction rate. By locating the transition state and analyzing its vibrational frequencies (a true transition state has exactly one imaginary frequency), chemists can gain a deep understanding of the reaction mechanism. This knowledge is vital for optimizing reaction conditions to improve yield and minimize byproducts.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties of a molecule with a high degree of accuracy, which is essential for interpreting experimental spectra and confirming a molecule's identity.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. researchgate.net By calculating the magnetic shielding around each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data is a powerful method for structure verification.
Vibrational Spectra (FT-IR and Raman): DFT calculations can also predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies and their corresponding intensities can be directly compared to experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. The assignment of specific vibrational modes (e.g., C-Cl stretch, C≡N stretch, aromatic ring modes) to particular peaks in the experimental spectrum is greatly facilitated by the Potential Energy Distribution (PED) analysis derived from the calculations. researchgate.net
Illustrative Comparison of Theoretical and Experimental Data This table shows a typical comparison for a related molecule, 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile, demonstrating the correlation between calculated and observed values.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (B3LYP) | Experimental Wavenumber (cm⁻¹) (FT-IR) |
|---|---|---|
| N-H Stretch | 3380 | 3375 |
| C-H Stretch (Aromatic) | 3075 | 3070 |
| C≡N Stretch | 2245 | 2248 |
| C-F Stretch | 1225 | 1230 |
| C-Cl Stretch | 750 | 755 |
Data adapted from a study on a substituted acetonitrile derivative. researchgate.net
Theoretical Insights into Binding Affinities and Structure-Activity Relationships (SAR)
For molecules with potential pharmaceutical applications, understanding how they interact with biological targets like proteins is crucial. Computational methods are central to modern drug design for predicting these interactions. nih.gov
Binding Affinity: Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com Following docking, scoring functions and more advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding affinity (often expressed as the dissociation constant, Kd, or binding free energy, ΔG). These predictions help prioritize compounds for synthesis and experimental testing. nih.govresearchgate.net
Structure-Activity Relationships (SAR): SAR studies aim to link the structural features of a molecule to its biological activity. Theoretical models play a key role in elucidating these relationships. By computationally analyzing a series of related compounds, such as different substituted pyrazineacetonitriles, researchers can build quantitative structure-activity relationship (QSAR) models. These models identify key molecular descriptors (e.g., electronic properties, size, hydrophobicity) that correlate with activity. This allows for the rational design of new, more potent analogues of this compound by modifying its structure to enhance the properties identified as being critical for binding and efficacy.
Advanced Research Applications and Future Directions for 2 5 Chloropyrazin 2 Yl Acetonitrile
Utility as a Privileged Scaffold in the Rational Design of Novel Chemical Entities
In the field of medicinal chemistry and drug discovery, a "privileged scaffold" is a core molecular framework that is capable of binding to multiple biological targets. hebmu.edu.cnnih.gov These scaffolds serve as a validated starting point for designing libraries of new compounds with the potential for therapeutic activity. hebmu.edu.cn The pyrazine (B50134) ring, a six-membered aromatic heterocycle with two nitrogen atoms, is considered one such privileged structure. tandfonline.comresearchgate.net It is a key component in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. tandfonline.comresearchgate.netbenthamdirect.com
The 2-(5-Chloropyrazin-2-yl)acetonitrile molecule leverages the privileged nature of the pyrazine core. Its structure offers several key features for rational drug design:
The Pyrazine Core: The two nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a crucial interaction for binding to proteins and other biological macromolecules. mdpi.com
The Chlorine Atom: The chloro-substituent is a key reactive handle. It activates the pyrazine ring for nucleophilic aromatic substitution reactions, allowing for the straightforward introduction of various other functional groups to explore structure-activity relationships (SAR).
The Acetonitrile (B52724) Group: The methylene (B1212753) (-CH₂) adjacent to the nitrile group has acidic protons, providing a site for alkylation or condensation reactions. The nitrile group itself can be chemically transformed into other important functionalities, such as amines or carboxylic acids.
The strategic combination of these features in a single, relatively simple molecule makes this compound an excellent template for generating diverse molecular architectures aimed at specific biological targets. The pyrazine scaffold itself is present in several clinically used drugs, highlighting its importance in pharmaceutical development. mdpi.com
Table 1: Examples of Bioactive Scaffolds and their Therapeutic Targets
| Scaffold Class | Core Structure Example | Therapeutic Target Examples |
| Pyrazines | 2-Acetylpyrazine | Anti-tumor agents |
| Purines | 2,6,9-substituted purine | Cyclin-dependent kinases (CDKs) |
| Indoles | 2-Arylindole | NK1 receptor antagonists |
| Benzodiazepines | 1,4-Benzodiazepine | GABA-A receptors |
| Chromenopyridines | Pranoprofen | Anti-inflammatory targets |
This table illustrates various privileged scaffolds, including the pyrazine family to which this compound belongs, and the types of biological targets they have been used to address.
Potential in Materials Science Research (e.g., Surface Adsorption, Thin Film Formation)
The application of heterocyclic compounds is not limited to biology and medicine; they are also valuable in the development of new materials. researchgate.net The unique electronic properties and reactive functional groups of molecules like this compound make them interesting candidates for materials science research, particularly in surface science and the creation of functional thin films.
Theoretical studies have investigated the chemisorption (chemical adsorption) of related nitrogen-containing heterocycles, such as pyrazine and pyridine (B92270), as well as acetonitrile, onto semiconductor surfaces like silicon (Si(100)). researchgate.net These studies predict that such molecules can form stable, ordered layers on the surface. For instance, pyrazine has been shown to bond to silicon surfaces in specific orientations, which could be exploited to modify the surface's electronic properties or to act as a template for further molecular assembly. researchgate.net
The this compound molecule possesses features that are highly relevant to this area:
Nitrogen Heteroatoms: The nitrogen atoms in the pyrazine ring can donate lone-pair electrons to form coordinate bonds with surface atoms.
Nitrile Group: The nitrile (C≡N) group is also known to interact strongly with metal and semiconductor surfaces.
Polymerization Potential: The reactive sites on the molecule could potentially be used to initiate surface-confined polymerization, leading to the formation of ultra-thin polymer films with tailored properties.
Research in this area could lead to applications in molecular electronics, where individual molecules or thin molecular layers are used as components in electronic circuits, or in the development of new chemical sensors, where adsorption of a target analyte onto a modified surface generates a detectable signal.
Innovative Methodologies for Chemical Transformations and Synthesis Acceleration
The efficiency of chemical synthesis is a critical factor in both academic research and industrial applications. Modern synthetic chemistry increasingly relies on innovative methods to accelerate reactions, improve yields, and reduce waste. The synthesis of and reactions involving this compound can benefit from these advanced methodologies.
Traditional methods for constructing pyrazine rings can require harsh conditions or long reaction times. researchgate.net However, newer techniques are being developed to streamline these processes. For example, the use of manganese pincer complexes as catalysts has been shown to enable the synthesis of substituted pyrazines through dehydrogenative coupling reactions, which are highly atom-economical and environmentally benign. acs.org Other innovative approaches include microwave-assisted synthesis, which can dramatically shorten reaction times for derivatization reactions compared to conventional heating methods. nih.gov
For a molecule like this compound, these accelerated methods can be applied to:
Synthesis of the core structure: Developing more efficient, catalyzed routes to chloropyrazine derivatives.
Derivatization: Rapidly creating a library of analogs by performing nucleophilic substitution on the chlorine atom or reactions at the acetonitrile group under microwave irradiation or with advanced catalytic systems.
The goal of these innovative methodologies is to make the process of exploring the chemical space around the this compound scaffold faster and more efficient, thereby accelerating the discovery of new molecules with desired properties.
Integration with High-Throughput Synthesis and Screening Platforms
The drive for efficiency in modern chemical research has led to the development of automated platforms for high-throughput synthesis (HTS) and screening. nih.gov These platforms use robotics and data-driven algorithms to perform a large number of experiments in parallel, significantly accelerating the pace of discovery. nih.gov
Building blocks intended for use on these platforms must meet certain criteria: they need to be reactive in a predictable and reliable manner under standardized conditions, and the starting materials should be readily accessible. This compound is well-suited for this role. Its defined points of reactivity—the chlorine atom and the acetonitrile side chain—allow for its use in automated, multi-step synthetic sequences to rapidly generate large libraries of related compounds. nih.govnih.gov
For example, an automated platform could be programmed to perform the following sequence:
Dispense this compound into an array of reaction vials.
Add a different amine-containing building block to each vial to perform a nucleophilic substitution reaction at the chlorine position.
Introduce a set of aldehydes and a base to perform a Knoevenagel-type condensation at the acetonitrile position.
This automated approach allows for the systematic modification of the entire molecular skeleton, creating a diverse collection of novel compounds that can then be directly passed to high-throughput screening to identify molecules with interesting biological activity or material properties. nih.govnih.gov
Exploration of Unexplored Reactivity and Derivatization Pathways
While the primary reactive sites of this compound are clear, there remains significant potential for exploring less common or more complex chemical transformations. The inherent electron-deficient nature of the pyrazine ring, further enhanced by the chlorine atom, opens the door to a variety of chemical reactions. acs.org
Key derivatization pathways that could be further explored include:
Nucleophilic Aromatic Substitution (SNAr): While reactions with amines and thiols are common, the use of a broader range of nucleophiles (e.g., organometallics, alkoxides, carbon nucleophiles) could yield novel structures.
Cross-Coupling Reactions: The chloro-substituent is a suitable handle for modern palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of carbon-carbon and carbon-nitrogen bonds to attach complex aryl or alkyl groups. tandfonline.com
Transformations of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. Each of these transformations converts the acetonitrile side chain into a new, versatile functional group for further modification.
Ring Functionalization: Advanced techniques like directed ortho-metalation, although challenging on such an electron-poor ring, could potentially allow for the introduction of new substituents at other positions on the pyrazine core, further expanding structural diversity. acs.org
Table 2: Potential Derivatization Reactions for this compound
| Reaction Type | Reagents/Catalyst | Functional Group Transformation | Resulting Structure |
| Nucleophilic Substitution | R-NH₂ (Amine) | C-Cl → C-N | 2-(5-(Alkylamino)pyrazin-2-yl)acetonitrile |
| Suzuki Coupling | R-B(OH)₂ / Pd catalyst | C-Cl → C-C | 2-(5-Arylpyrazin-2-yl)acetonitrile |
| Nitrile Hydrolysis | H₃O⁺ / Heat | -CN → -COOH | (5-Chloropyrazin-2-yl)acetic acid |
| Nitrile Reduction | H₂ / Catalyst or LiAlH₄ | -CN → -CH₂NH₂ | 2-(5-Chloropyrazin-2-yl)ethanamine |
This table outlines some of the key chemical transformations that can be applied to this compound to generate new derivatives.
Advanced Characterization Techniques and Computational Modeling for Deeper Insights
A thorough understanding of the structure, properties, and reactivity of this compound and its derivatives is essential for their rational application. This understanding is achieved through a combination of advanced analytical techniques and theoretical computational modeling.
Advanced Characterization: The precise structure and purity of newly synthesized compounds are confirmed using a suite of modern analytical methods. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the molecular framework, while 2D NMR techniques (like COSY and HMQC) can establish the connectivity between atoms.
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound and can provide clues about its structure through fragmentation patterns.
X-ray Diffraction (XRD): For crystalline materials, XRD can determine the exact three-dimensional arrangement of atoms in space, providing unambiguous structural proof and insights into intermolecular interactions in the solid state. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the characteristic C≡N stretch of the nitrile. rsc.org
Computational Modeling: Theoretical methods, such as Density Functional Theory (DFT), are powerful tools for gaining deeper insights into molecular properties that may be difficult to measure experimentally. researchgate.net Computational modeling can be used to:
Predict Reactivity: Calculate the electron distribution and molecular orbitals to predict which sites on the molecule are most likely to react.
Simulate Spectra: Predict NMR or IR spectra to aid in the interpretation of experimental data. rsc.org
Model Interactions: Simulate how the molecule might bind to a biological target or adsorb onto a surface, guiding the design of new experiments. researchgate.net
By combining these advanced characterization and computational approaches, researchers can build a comprehensive picture of the chemical nature of this compound, enabling its more effective use in the development of new drugs and materials.
Q & A
Q. What is a validated synthetic route for 2-(5-Chloropyrazin-2-yl)acetonitrile, and how can reaction efficiency be optimized?
Answer: A high-yield synthesis involves reacting this compound with copper(I) cyanide (CuCN) in dry dimethyl sulfoxide (DMSO) under an argon atmosphere. Key steps include:
- Reaction conditions : Heating at elevated temperatures for 12 hours under inert gas (Ar) to prevent oxidation .
- Workup : After cooling, the mixture is diluted with water, extracted with dichloromethane (DCM), and purified via silica gel chromatography.
- Optimization : Increasing CuCN stoichiometry (5 equivalents vs. 2 equivalents of substrate) improves yield (69% reported) by ensuring complete cyanation .
Q. How should researchers characterize this compound to confirm purity and structure?
Answer:
- 1H NMR : Peaks at δ = 8.60 (s, 1H, pyrazine-H), 8.48 (s, 1H, pyrazine-H), and 3.92 (s, 2H, CH2CN) confirm the aromatic and acetonitrile moieties .
- HRMS : Observed [M+H]+ at m/z 145.1 matches the calculated mass for C6H4ClN3 (theoretical: 145.1) .
- Purity : Use HPLC with a C18 column and acetonitrile/water gradient to assess >95% purity.
Advanced Research Questions
Q. What mechanistic insights explain the role of CuCN in the cyanation of this compound?
Answer: CuCN acts as a cyanide source and Lewis acid catalyst. The mechanism likely involves:
Coordination : Cu(I) binds to the pyrazine nitrogen, activating the chloro-substituted carbon for nucleophilic attack.
Cyanide Transfer : CN− replaces the chloride via a substitution pathway, facilitated by the electron-deficient pyrazine ring.
Redox Stability : The inert Ar atmosphere prevents CuCN oxidation to Cu(II), which could deactivate the catalyst .
Q. How does the 5-chloro substituent influence the reactivity of the pyrazine ring in cross-coupling reactions?
Answer:
- Electronic Effects : The electron-withdrawing Cl group increases the electrophilicity of adjacent carbons, making them susceptible to nucleophilic substitution (e.g., Suzuki coupling or amination).
- Steric Considerations : The para-position of Cl relative to the acetonitrile group minimizes steric hindrance, allowing regioselective functionalization .
- Comparative Data : Analogous pyridazine derivatives (e.g., 2-(6-chloropyridazin-3-yl)acetonitrile) show similar reactivity patterns, suggesting broader applicability .
Q. What strategies mitigate challenges in scaling up the synthesis while maintaining yield?
Answer:
- Solvent Selection : Replace DMSO with a lower-boiling solvent (e.g., acetonitrile or THF) to simplify post-reaction solvent removal.
- Catalyst Recycling : Explore heterogeneous catalysts (e.g., CuCN immobilized on silica) to reduce Cu waste and improve cost efficiency.
- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and optimize heating/cooling cycles .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for similar cyanation reactions: How should researchers address variability?
Answer:
- Source Analysis : Yields may vary due to differences in solvent purity (e.g., anhydrous DMSO vs. technical grade) or catalyst activity.
- Reproducibility : Strict adherence to inert conditions (Ar/N2) and moisture-free reagents is critical. For example, trace water in DMSO can hydrolyze CuCN, reducing yield .
- Case Study : A 2022 protocol achieved 69% yield using rigorously dried DMSO, while earlier studies with less stringent drying reported ~50% yields .
Methodological Applications in Drug Discovery
Q. How can this compound serve as a building block for bioactive molecules?
Answer:
- Pharmaceutical Relevance : The pyrazine-acetonitrile scaffold is found in antiviral and kinase inhibitor templates. For example, similar structures are used in aptamer complexes for RNA/DNA targeting .
- Derivatization Pathways :
Safety and Handling Protocols
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
